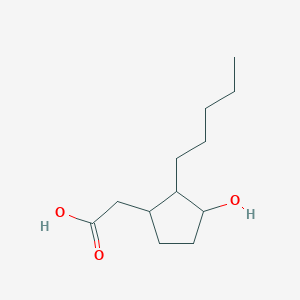

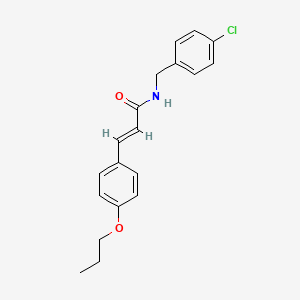

2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid” is a chemical compound with the molecular formula C12H22O3 . It has an average mass of 214.301 Da and a monoisotopic mass of 214.156891 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-11,13H,2-8H2,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 214.3 . It is recommended to be stored in a refrigerator .Aplicaciones Científicas De Investigación

Chiral Auxiliary and Derivatizing Agent

Research by Majewska (2019) explores the use of a similar compound, 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, as a versatile chiral auxiliary. This compound shows potential as a chiral derivatizing agent for amines and alcohols, with satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra. This highlights its potential application in stereochemical analysis and synthesis (Majewska, 2019).

Synthesis of Isoleucine Conjugate

Ogawa and Kobayashi (2008) described a method for synthesizing the isoleucine conjugate of epi-jasmonic acid using a derivative of 2-((1R,2S,3R)-3-hydroxy-2-((Z)-pent-2-enyl)cyclopentyl)acetic acid. This showcases the compound's utility in the synthesis of biologically active molecules (Ogawa & Kobayashi, 2008).

Poly(beta-hydroxybutyrate) Production

Van Aalst-van Leeuwen et al. (1997) studied the production of poly(beta-hydroxybutyrate), a storage polymer, under dynamic substrate supply conditions. Their research used acetic acid as an external substrate, which relates to the applications of acetic acid derivatives like 2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid in microbial growth and polymer production (Van Aalst-van Leeuwen et al., 1997).

Maillard Reaction Studies

Davidek et al. (2006) investigated the Maillard reaction, particularly the formation of acetic acid from glucose. While this study primarily focuses on acetic acid, it provides insights into the potential transformation pathways and reaction mechanisms of acetic acid derivatives (Davidek et al., 2006).

Anti-inflammatory and Cytotoxic Properties

Nur-E-Alam et al. (2020) isolated compounds from Scoparia dulcis, including acetic acid derivatives, and assessed their anti-inflammatory and cytotoxic activities. This research indicates the potential biomedical applications of acetic acid derivatives in treating inflammatory diseases and cancer (Nur-E-Alam et al., 2020).

Depleted Uranium Oxide Removal

Unz et al. (2018) developed a method to remove depleted uranium oxides from contaminated soils using acetic acid solutions. This study highlights the application of acetic acid derivatives in environmental remediation and the treatment of radioactive materials (Unz et al., 2018).

Propiedades

IUPAC Name |

2-(3-hydroxy-2-pentylcyclopentyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-11,13H,2-8H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMWVEOITAQHFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CCC1O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide](/img/structure/B2376271.png)

![N-Methyl-1-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine dihydrochloride](/img/structure/B2376275.png)

![3-(3,5-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2376277.png)

![N-[3-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide](/img/structure/B2376279.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2376281.png)

![N-(5-chloro-2-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2376283.png)

![4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2376284.png)

![4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2376289.png)